1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene

Catalog No.
S14643354
CAS No.
M.F
C9H8ClF3O
M. Wt
224.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benz...

Product Name

1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene

IUPAC Name

1-(chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

InChI

InChI=1S/C9H8ClF3O/c1-14-8-3-6(5-10)2-7(4-8)9(11,12)13/h2-4H,5H2,1H3

InChI Key

CAUKWSBZLDQWPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CCl

1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group at the first position, a methoxy group at the third position, and a trifluoromethyl group at the fifth position. Its molecular formula is C9H8ClF3OC_9H_8ClF_3O, and it has a molecular weight of approximately 232.61 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and influences its reactivity, making it a subject of interest in various chemical applications and synthesis processes.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to products like 1-(hydroxymethyl)-3-methoxy-5-(trifluoromethyl)benzene.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions, yielding compounds such as 3-methoxy-5-(trifluoromethyl)benzaldehyde.
  • Reduction: The trifluoromethyl group is relatively inert to reduction, but the benzene ring can undergo hydrogenation under catalytic conditions, potentially forming cyclohexane derivatives .

Several synthesis methods for 1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene have been reported:

  • Chloromethylation of 3-Methoxy-5-(trifluoromethyl)benzene: This method involves the reaction of 3-methoxy-5-(trifluoromethyl)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically conducted under reflux conditions to ensure complete conversion.
  • Industrial Production: On an industrial scale, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Purification steps such as distillation or recrystallization are often necessary to obtain high-purity products .

1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules due to its reactive chloromethyl and methoxy groups.
  • Material Science: The compound's unique properties make it suitable for developing functional materials with specific electronic or thermal characteristics.
  • Pharmaceutical Chemistry: Its derivatives may possess pharmacological properties that warrant further investigation in drug development .

Interaction studies involving 1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the chloromethyl group enhances reactivity towards nucleophilic attack, making it suitable for further functionalization in organic synthesis. Additionally, studies on its interaction with biological molecules may reveal potential therapeutic applications.

Several compounds share structural similarities with 1-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1-Chloro-4-fluorobenzeneChlorine at position 1 and fluorine at position 4Less reactive due to only one electronegative substituent
2-Chloro-5-trifluoromethylbenzeneChlorine at position 2 and trifluoromethyl at position 5Different substitution pattern affecting reactivity
1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzeneBromine instead of chlorine at position 1Increased reactivity due to bromine's larger size
1-Chloro-3-methoxy-5-(trifluoromethyl)benzeneMethoxy group instead of chloromethyl at position 3Different electronic effects from methoxy group

These compounds illustrate variations in reactivity and application potential based on their substituents' nature and positions on the benzene ring .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

224.0215771 g/mol

Monoisotopic Mass

224.0215771 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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